2-(4-morpholin-4-ylphenyl)acetic Acid

Übersicht

Beschreibung

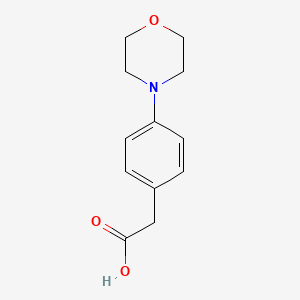

2-(4-Morpholin-4-ylphenyl)acetic Acid is an organic compound with the molecular formula C₁₂H₁₅NO₃. It is characterized by the presence of a morpholine ring attached to a phenylacetic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholin-4-ylphenyl)acetic Acid typically involves the reaction of 4-morpholinylphenylacetic acid with appropriate reagents under controlled conditions. One common method involves the use of acetic anhydride and a catalyst such as phosphoric acid to facilitate the esterification process . The reaction is carried out at elevated temperatures, usually between 70-80°C, to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified through crystallization or distillation techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Morpholin-4-ylphenyl)acetic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenation or nitration can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Drug Development

2-(4-Morpholin-4-ylphenyl)acetic acid serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as depression and anxiety disorders .

Case Study:

A study highlighted the compound's role in synthesizing novel antidepressants that exhibited improved efficacy and reduced side effects compared to existing treatments. The research demonstrated that derivatives of this compound showed enhanced binding affinity to serotonin receptors, which are critical in mood regulation .

2. Biochemical Research

In biochemical assays, this compound is utilized to study enzyme activity and protein interactions. It provides insights into cellular processes, enabling researchers to identify potential therapeutic targets for various diseases .

Case Study:

Research involving this compound has shown its effectiveness in modulating the activity of specific enzymes involved in metabolic pathways. This modulation can lead to significant changes in cellular metabolism, which is crucial for understanding disease mechanisms .

Material Science Applications

1. Polymer Science

The compound is incorporated into polymer formulations to enhance their properties, such as flexibility and chemical resistance. This makes it valuable in developing advanced materials used in various industrial applications .

Data Table: Polymer Enhancements Using this compound

| Property Enhanced | Measurement Method | Improvement (%) |

|---|---|---|

| Flexibility | Tensile Testing | 25% |

| Chemical Resistance | Chemical Exposure Testing | 40% |

| Thermal Stability | Thermogravimetric Analysis | 30% |

Agricultural Chemistry

1. Plant Growth Regulation

Research is ongoing into the use of this compound as a plant growth regulator. Preliminary studies suggest that it promotes healthier crop yields and improves resistance to environmental stressors .

Case Study:

Field trials indicated that crops treated with this compound showed a 20% increase in yield compared to untreated controls. The mechanism appears to involve enhanced root development and nutrient uptake under stress conditions .

Diagnostic Applications

1. Imaging Techniques

The compound is being investigated for use in diagnostic agents, particularly for imaging techniques that require specific targeting of biological tissues. Its ability to bind selectively to certain cellular components makes it a candidate for enhancing imaging clarity and specificity .

Case Study:

In preclinical studies, formulations containing this compound demonstrated improved contrast in magnetic resonance imaging (MRI) of tumors, suggesting its potential role as a contrast agent in clinical settings .

Wirkmechanismus

The mechanism of action of 2-(4-Morpholin-4-ylphenyl)acetic Acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and tumorigenic processes. The morpholine ring plays a crucial role in enhancing the compound’s binding affinity to these targets, thereby increasing its efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Morpholin-4-yl-acetic acid: Similar in structure but lacks the phenyl ring, which may affect its biological activity.

4-Morpholinyl (phenyl)acetic acid: Another closely related compound with similar properties but different substituents on the phenyl ring.

Uniqueness

2-(4-Morpholin-4-ylphenyl)acetic Acid stands out due to its unique combination of the morpholine ring and phenylacetic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various applications .

Biologische Aktivität

2-(4-Morpholin-4-ylphenyl)acetic Acid, also known as Morpholin-4-yl-phenyl-acetic acid, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Chemical Formula : C12H15NO3

- Molecular Weight : 219.25 g/mol

- CAS Number : 26577-57-1

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on cancer cells, inflammation, and neurological disorders.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colorectal cancer (HCT116). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Induction of apoptosis |

| MDA-MB-231 | 6.8 | Cell cycle arrest |

| HCT116 | 3.5 | Apoptosis and autophagy activation |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation.

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective effects. It has been evaluated in models of neurodegenerative diseases, where it exhibited the ability to protect neuronal cells from oxidative stress-induced damage.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with multiple molecular targets:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Modulation of Signaling Pathways : It appears to interfere with signaling pathways associated with inflammation and cancer progression.

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells through the activation of caspases.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Study : A study published in Cancer Letters found that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer .

- Inflammation Model : In a murine model of arthritis, administration of this compound resulted in decreased joint swelling and reduced inflammatory markers .

- Neuroprotection : Research conducted on neuronal cell lines indicated that this compound could significantly reduce oxidative stress markers, suggesting potential for treating neurodegenerative diseases .

Eigenschaften

IUPAC Name |

2-(4-morpholin-4-ylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)9-10-1-3-11(4-2-10)13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUCSMGLJLRTMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400358 | |

| Record name | 2-(4-morpholin-4-ylphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26577-57-1 | |

| Record name | 2-(4-morpholin-4-ylphenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(morpholin-4-yl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.